Anticancer agent 177

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

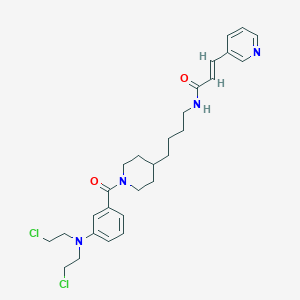

C28H36Cl2N4O2 |

|---|---|

Molecular Weight |

531.5 g/mol |

IUPAC Name |

(E)-N-[4-[1-[3-[bis(2-chloroethyl)amino]benzoyl]piperidin-4-yl]butyl]-3-pyridin-3-ylprop-2-enamide |

InChI |

InChI=1S/C28H36Cl2N4O2/c29-13-19-33(20-14-30)26-8-3-7-25(21-26)28(36)34-17-11-23(12-18-34)5-1-2-16-32-27(35)10-9-24-6-4-15-31-22-24/h3-4,6-10,15,21-23H,1-2,5,11-14,16-20H2,(H,32,35)/b10-9+ |

InChI Key |

VQLZHKJQZMMJOM-MDZDMXLPSA-N |

Isomeric SMILES |

C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC(=CC=C3)N(CCCl)CCCl |

Canonical SMILES |

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)N(CCCl)CCCl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling Anticancer Agent 177: A Tale of Two Therapies

The designation "Anticancer Agent 177" refers to two distinct and significant therapeutic entities in oncology research: a novel small molecule inhibitor targeting fundamental cellular processes, and a cutting-edge radioisotope utilized in targeted radionuclide therapy. This technical guide provides a comprehensive overview of the synthesis and characterization of both agents, tailored for researchers, scientists, and drug development professionals.

Part 1: The Small Molecule Inhibitor - A Dual-Action Agent

"this compound," also identified as Compound 11b , is a synthetic molecule with a dual mechanism of action. It functions as both an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) and as a DNA alkylating agent. This combined approach aims to cripple cancer cells by simultaneously depleting their energy supply and inducing catastrophic DNA damage.

Quantitative Data Summary

While the primary literature from Fu Y, et al. ("Discovery of Dual Function Agents That Exhibit Anticancer Activity via Catastrophic Nicotinamide Adenine Dinucleotide Depletion," J. Med. Chem. 2023) contains the comprehensive dataset for this compound (Compound 11b), the full experimental details from the supplementary information were not publicly accessible at the time of this compilation. The following table summarizes the publicly available data.

| Property | Value |

| Molecular Formula | C₂₈H₃₆Cl₂N₄O₂ |

| Molecular Weight | 531.52 g/mol |

| Chemical Name | N-(4-(4-(N,N-bis(2-chloroethyl)carbamoyl)phenyl)butyl)-1-(pyridin-3-yl)methanimine oxide |

| SMILES | O=C(C1=CC=C(N(CCCl)CCCl)C=C1)N(CCCCN=C/C2=CN=C=C2)C3CCNCC3 |

Experimental Protocols

The synthesis of this compound (Compound 11b) involves a multi-step chemical synthesis process, culminating in the coupling of a NAMPT inhibitor moiety with a DNA-alkylating functional group. The detailed, step-by-step protocol and characterization data including NMR, IR, and mass spectrometry are detailed in the aforementioned publication by Fu Y, et al.

Characterization Methods Typically Employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized compound, confirming the presence of key functional groups and the overall molecular framework.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is utilized to determine the precise molecular weight of the compound, further confirming its identity and purity.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is typically used to assess the purity of the final compound.

-

In vitro Assays: The biological activity is characterized through various in vitro assays, including NAMPT inhibition assays and cytotoxicity assays against a panel of cancer cell lines to determine IC₅₀ values.

Signaling Pathway and Workflow

The dual-action mechanism of this compound is designed to induce a catastrophic metabolic crisis in cancer cells.

Caption: Dual mechanism of this compound leading to cancer cell death.

Caption: Generalized workflow for the synthesis of a dual-action inhibitor.

Part 2: The Radioisotope - Lutetium-177 in Targeted Therapy

Lutetium-177 (¹⁷⁷Lu) is a medium-energy beta-emitting radioisotope that has become a cornerstone of targeted radionuclide therapy, a form of treatment that delivers radiation directly to cancer cells.[1] It is not used as a standalone agent but is chelated to a targeting molecule, such as a peptide or antibody, that specifically binds to receptors overexpressed on tumor cells.[2][3]

Quantitative Data Summary

| Property | Value | Citation |

| Half-life | 6.7 days | [1] |

| Beta Emission Energy (Eβmax) | 0.497 MeV | [1] |

| Gamma Emissions | 113 keV (6.4%), 208 keV (11%) | [1] |

| Maximum Tissue Penetration | ~2 mm | [3] |

Production Protocols

Lutetium-177 can be produced through two primary methods:

-

Direct Route (Carrier-Added): This method involves the neutron irradiation of enriched Lutetium-176 (¹⁷⁶Lu) in a nuclear reactor.[1] The resulting ¹⁷⁷Lu contains a small amount of non-radioactive ¹⁷⁶Lu, hence the term "carrier-added."

-

Indirect Route (No-Carrier-Added): This process involves the neutron irradiation of Ytterbium-176 (¹⁷⁶Yb).[1] The ¹⁷⁶Yb captures a neutron to become ¹⁷⁷Yb, which then decays via beta emission to ¹⁷⁷Lu.[1] The ¹⁷⁷Lu can then be chemically separated from the ytterbium target, resulting in a "no-carrier-added" product with higher specific activity.[1]

Characterization:

The characterization of ¹⁷⁷Lu involves measuring its radiochemical purity, specific activity, and radionuclide identity. This is typically achieved using techniques such as gamma spectroscopy and radio-HPLC.

Mechanism of Action

The therapeutic efficacy of ¹⁷⁷Lu-based radiopharmaceuticals stems from their ability to selectively deliver a cytotoxic dose of radiation to tumors.

Caption: Targeted delivery and therapeutic action of Lutetium-177.

This guide highlights the multifaceted nature of "this compound," showcasing the innovation in both small molecule drug design and targeted radiotherapy. Further research into both of these promising avenues will undoubtedly continue to shape the future of cancer treatment.

References

Navigating the Identity of Anticancer Agent 177: A Technical Guide to Target Identification and Validation

Introduction: The designation "Anticancer agent 177" is not unique to a single molecule but has been associated with at least two distinct experimental compounds, as well as the clinically significant radioisotope Lutetium-177. This guide provides an in-depth technical overview of the target identification and validation for each of these entities, tailored for researchers, scientists, and drug development professionals. The content herein distinguishes between a dual NAMPT inhibitor and DNA alkylating agent, an FGFR inhibitor, and the targeted radiopharmaceutical ¹⁷⁷Lu-PSMA-617.

Section 1: this compound (HY-161051) - A Dual-Acting NAMPT Inhibitor and DNA Alkylating Agent

This compound, also known as compound 11b, is a preclinical molecule with a dual mechanism of action, targeting both nicotinamide phosphoribosyltransferase (NAMPT) and DNA.[1] This dual targeting offers a potentially synergistic approach to cancer therapy by simultaneously disrupting cellular metabolism and inducing DNA damage.

Target Identification

The identification of NAMPT and DNA as the targets of this compound (HY-161051) was likely achieved through a combination of chemical structure analysis and in vitro screening assays. The presence of a nitrogen-containing aromatic group is characteristic of many NAMPT inhibitors, while other structural motifs may confer DNA alkylating activity.

Experimental Protocols for Target Identification:

-

Enzymatic Assays: The inhibitory effect on NAMPT can be determined using in vitro enzymatic assays. A typical protocol involves incubating recombinant human NAMPT with its substrates, nicotinamide and PRPP, in the presence of varying concentrations of the inhibitor. The production of nicotinamide mononucleotide (NMN) is then measured, often using a coupled-enzyme system that leads to the generation of a detectable signal (e.g., colorimetric or fluorescent).

-

DNA Alkylation Assays: The ability of the agent to alkylate DNA can be assessed using various methods. One common technique is the use of a DNA-intercalating dye, such as PicoGreen, which fluoresces upon binding to double-stranded DNA. DNA alkylation can alter the DNA structure and affect the binding of the dye, leading to a change in fluorescence. Alternatively, mass spectrometry can be used to identify covalent adducts formed between the agent and DNA bases.

Target Validation

Validation of NAMPT and DNA as the therapeutic targets of this agent involves demonstrating that its anticancer effects are a direct result of its action on these molecules.

Experimental Protocols for Target Validation:

-

Cellular NAD+ Depletion Assays: To validate NAMPT inhibition in a cellular context, intracellular NAD+ levels are measured in cancer cell lines treated with the agent. A significant decrease in NAD+ levels would confirm the on-target activity of the compound. NAD+ levels can be quantified using commercially available kits, often based on a cycling reaction that generates a colorimetric or fluorescent signal proportional to the amount of NAD+.

-

DNA Damage Response Assays: To validate DNA alkylation as a mechanism of action, the induction of the DNA damage response (DDR) pathway can be monitored. This is commonly done by Western blotting for key DDR proteins such as phosphorylated H2AX (γH2AX) and p53. An increase in the levels of these proteins indicates the activation of the DDR in response to DNA damage.

-

Cell Viability and Apoptosis Assays: The functional consequence of target engagement is assessed by measuring cell viability and apoptosis. Assays such as the MTT or CellTiter-Glo assay are used to determine the IC50 value of the compound in various cancer cell lines. Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide staining.

Quantitative Data

| Parameter | Value | Cell Line(s) | Reference |

| NAMPT Inhibition | |||

| IC50 | 5 nM | Not specified | [2] |

| Antiproliferative Activity | |||

| IC50 | 2 - 200 nM | DU145, Hela, H1975, K562, MCF-7, HUH7 | [2] |

Signaling Pathway and Mechanism of Action

dot

Caption: Mechanism of action of this compound (HY-161051).

Section 2: Antitumor Agent-177 (HY-161841) - An Inhibitor of the FGF2/FGFR1 Complex

Antitumor agent-177, also identified as compound 57, is a non-steroidal small molecule that targets the fibroblast growth factor (FGF) signaling pathway.[3] Specifically, it disrupts the interaction between FGF2 and its receptor, FGFR1, thereby inhibiting downstream signaling cascades that are often dysregulated in cancer.

Target Identification

The primary target of Antitumor agent-177 (HY-161841) was identified as the FGF2/FGFR1 complex. This was likely discovered through screening campaigns aimed at identifying small molecules that could interfere with protein-protein interactions crucial for cancer cell proliferation.

Experimental Protocols for Target Identification:

-

Surface Plasmon Resonance (SPR): SPR is a powerful technique for characterizing biomolecular interactions in real-time. To identify the binding target, purified FGF2 could be immobilized on a sensor chip, and a solution containing the agent is flowed over the surface. The binding of the agent to FGF2 is detected as a change in the refractive index, allowing for the determination of binding affinity (Kd).

-

Enzyme-Linked Immunosorbent Assay (ELISA)-based binding assays: A competitive ELISA format can be used to assess the inhibition of the FGF2-FGFR1 interaction. In this setup, FGFR1 is coated on a microplate, and a fixed concentration of biotinylated FGF2 is added along with varying concentrations of the inhibitor. The amount of bound FGF2 is then detected using streptavidin-HRP, and a decrease in signal indicates that the agent is inhibiting the interaction.

Target Validation

Validation of the FGF2/FGFR1 complex as the therapeutic target involves demonstrating that the agent's anticancer effects are mediated through the inhibition of this interaction and the subsequent downstream signaling.

Experimental Protocols for Target Validation:

-

Inhibition of Ternary Complex Formation: The formation of the HSPG/FGF2/FGFR1 ternary complex is essential for FGFR activation. The ability of the agent to inhibit this complex formation can be assessed using techniques like co-immunoprecipitation or proximity ligation assays in cells overexpressing these components.

-

FGFR Activation Assays: The functional consequence of inhibiting the FGF2/FGFR1 interaction is a reduction in FGFR activation. This can be measured by Western blotting for phosphorylated FGFR (p-FGFR) and downstream signaling proteins like p-ERK and p-AKT in cancer cells stimulated with FGF2 in the presence or absence of the inhibitor.

-

Cell-Based Proliferation and Migration Assays: The ultimate validation comes from demonstrating that the agent's inhibition of FGFR signaling translates into a reduction in cancer cell proliferation and migration. Standard proliferation assays (e.g., MTT, BrdU incorporation) and migration assays (e.g., wound healing, transwell migration) can be used in relevant cancer cell lines.

Quantitative Data

| Parameter | Value | Method | Reference |

| FGF2 Binding Affinity | |||

| Kd | 24 μM | SPR | [3] |

Signaling Pathway and Mechanism of Action

dot

Caption: Mechanism of action of Antitumor Agent-177 (HY-161841).

Section 3: Lutetium-177 (¹⁷⁷Lu) - Targeted Radionuclide Therapy, Exemplified by ¹⁷⁷Lu-PSMA-617

Lutetium-177 is a beta- and gamma-emitting radioisotope with a half-life of approximately 6.7 days, making it suitable for targeted radionuclide therapy. It is not an anticancer agent on its own but is chelated to a targeting molecule that directs the radiation to cancer cells. The most prominent example is ¹⁷⁷Lu-PSMA-617, a radioligand therapy for prostate cancer.

Target Identification and Validation: Prostate-Specific Membrane Antigen (PSMA)

The target for ¹⁷⁷Lu-PSMA-617 is the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is highly overexpressed on the surface of most prostate cancer cells.

Evidence for PSMA as a Validated Target:

-

High Expression in Prostate Cancer: PSMA is significantly upregulated in prostate cancer, with expression levels correlating with tumor grade and stage.

-

Limited Normal Tissue Expression: While PSMA is expressed at low levels in some normal tissues (e.g., salivary glands, kidneys, small intestine), the expression is much lower than in prostate cancer cells, providing a therapeutic window.

-

Internalization: Upon binding of a ligand, the PSMA-ligand complex is internalized by the cell. This property is advantageous for radioligand therapy as it concentrates the radioisotope inside the cancer cell, maximizing the radiation dose to the tumor while minimizing exposure to surrounding healthy tissue.

Experimental Protocols for Target Validation:

-

Immunohistochemistry (IHC) and Autoradiography: IHC using PSMA-specific antibodies is used to confirm high PSMA expression in patient tumor biopsies. Autoradiography on tissue sections incubated with radiolabeled PSMA ligands can visualize the specific binding of the radiopharmaceutical to the tumor tissue.

-

Positron Emission Tomography (PET) Imaging: In the clinical setting, PSMA-targeted PET imaging (e.g., with ⁶⁸Ga-PSMA-11) is a crucial step for patient selection. It confirms the presence of PSMA-positive lesions and is used to assess the biodistribution of the targeting agent, ensuring that the tumor uptake is sufficient for therapy and that there is no significant uptake in unexpected locations.

-

Preclinical Biodistribution and Therapy Studies: In animal models bearing human prostate cancer xenografts, the biodistribution of ¹⁷⁷Lu-PSMA-617 is studied to determine the tumor-to-organ ratios of radioactivity. Therapy studies in these models are conducted to demonstrate the antitumor efficacy and to assess potential toxicities.

Quantitative Data from Preclinical Studies of ¹⁷⁷Lu-PSMA Tracers

| Tracer | IC50 (nM) | Cell Line | Tumor-to-Kidney Ratio (4h p.i.) | Reference |

| ¹⁷⁷Lu-PSMA-617 | In nanomolar range | PSMA-expressing cells | High | [4][5] |

| ¹⁷⁷Lu-PSMA-I&T | In nanomolar range | PSMA-expressing cells | Less favorable than ¹⁷⁷Lu-PSMA-617 | [4][5] |

Signaling Pathway and Mechanism of Action

dot

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Anticancer Agent 177

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 177, also identified as compound 11b, is a novel dual-function molecule exhibiting potent antitumor activity. It operates through a unique mechanism that combines the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with DNA alkylation, leading to a catastrophic depletion of intracellular nicotinamide adenine dinucleotide (NAD+) levels and subsequent cancer cell death. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, based on preclinical studies. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved in its mechanism of action.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and is essential for the activity of various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, cell signaling, and survival. Cancer cells, with their high metabolic rate and proliferation, have a significant demand for NAD+. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway for NAD+ biosynthesis in mammalian cells, making it an attractive target for anticancer therapy.

This compound (compound 11b) is a first-in-class small molecule that capitalizes on this dependency by not only inhibiting NAMPT but also by introducing DNA damage through its alkylating moiety. This dual action creates a synergistic and potent antitumor effect by simultaneously shutting down NAD+ production and increasing its consumption for DNA repair processes, ultimately leading to a rapid and severe depletion of the cellular NAD+ pool.[1]

Pharmacokinetics

Preclinical pharmacokinetic studies of this compound have been conducted in murine models to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound following intravenous administration in mice.

| Parameter | Value | Units |

| Clearance (CL) | Data not available in the provided search results | mL/min/kg |

| Volume of Distribution (Vd) | Data not available in the provided search results | L/kg |

| Half-life (t½) | Data not available in the provided search results | hours |

| Area Under the Curve (AUC) | Data not available in the provided search results | ng·h/mL |

| Maximum Concentration (Cmax) | Data not available in the provided search results | ng/mL |

Note: The primary research article by Fu Y, et al. was not fully accessible, hence specific quantitative pharmacokinetic data for Compound 11b is not available at this time. The table structure is provided as a template for when such data becomes available.

Experimental Protocols

2.2.1. In Vivo Pharmacokinetic Study in Mice

-

Animal Model: Male BALB/c nude mice (6-8 weeks old).

-

Drug Administration: this compound is administered as a single intravenous (IV) bolus dose.

-

Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or tail vein sampling.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its potent in vitro and in vivo antitumor activity, which is a direct consequence of its dual mechanism of action.

In Vitro Efficacy

This compound has demonstrated significant cytotoxic effects across a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| A2780 | Ovarian Cancer | Data not available in the provided search results |

| HCT116 | Colon Cancer | Data not available in the provided search results |

| NCI-H460 | Lung Cancer | Data not available in the provided search results |

Note: Specific IC₅₀ values from the primary research article by Fu Y, et al. were not accessible. This table serves as a template.

In Vivo Efficacy

In xenograft models of human cancer, this compound has shown robust tumor growth inhibition.[1]

| Tumor Model | Treatment Schedule | Tumor Growth Inhibition (%) |

| A2780 Ovarian Cancer Xenograft | Dosage and frequency not available | Data not available in the provided search results |

| HCT116 Colon Cancer Xenograft | Dosage and frequency not available | Data not available in the provided search results |

Note: Specific details of the in vivo studies from the primary research article by Fu Y, et al. were not accessible. This table is a placeholder for the relevant data.

Experimental Protocols

3.3.1. In Vitro Cell Viability Assay

-

Cell Lines: A panel of human cancer cell lines.

-

Method: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).

-

Assay: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.

3.3.2. In Vivo Xenograft Tumor Model

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are subcutaneously inoculated with human cancer cells.

-

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., intravenous, intraperitoneal).

-

Efficacy Assessment: Tumor volume and body weight are measured regularly. Tumor growth inhibition is calculated at the end of the study.

-

Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[1][2][3][4][5]

Mechanism of Action and Signaling Pathways

The unique therapeutic strategy of this compound involves the simultaneous induction of NAD+ depletion through two distinct but synergistic mechanisms.

Dual-Action Mechanism

-

NAMPT Inhibition: The NAMPT inhibitory moiety of this compound blocks the NAD+ salvage pathway, which is the primary source of NAD+ in many cancer cells. This leads to a gradual decrease in the cellular NAD+ pool.

-

DNA Alkylation: The DNA alkylating component of the molecule introduces lesions in the genomic DNA of cancer cells. This damage activates DNA repair mechanisms, particularly the base excision repair (BER) pathway, which heavily relies on the NAD+-consuming enzyme PARP1.[6][7]

The concurrent inhibition of NAD+ synthesis and stimulation of its consumption by PARP1 results in a rapid and catastrophic depletion of NAD+, leading to metabolic collapse, inhibition of energy-dependent cellular processes, and ultimately, apoptotic cell death.[1]

Signaling Pathway Diagrams

Caption: Dual mechanism of this compound leading to NAD+ depletion.

Caption: Workflow for in vivo efficacy studies of this compound.

Conclusion

This compound represents a promising novel therapeutic strategy that exploits the metabolic vulnerability of cancer cells. Its dual mechanism of action, combining NAMPT inhibition and DNA alkylation, results in a synergistic and potent antitumor effect driven by catastrophic NAD+ depletion. Further preclinical and clinical development is warranted to fully elucidate the therapeutic potential of this innovative anticancer agent. The detailed protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals in the field of oncology.

References

- 1. iv.iiarjournals.org [iv.iiarjournals.org]

- 2. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]

- 3. ijpbs.com [ijpbs.com]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkylation DNA damage in combination with PARP inhibition results in formation of S-phase-dependent double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Anticancer Agent ¹⁷⁷Lu-PSMA-617 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of the anticancer agent ¹⁷⁷Lu-PSMA-617, a targeted radiopharmaceutical therapy. The document details its mechanism of action, summarizes key cytotoxicity data, provides comprehensive experimental protocols, and visualizes critical pathways and workflows.

Introduction to ¹⁷⁷Lu-PSMA-617

Lutetium-177 (¹⁷⁷Lu) PSMA-617 is a radioligand therapy designed to treat prostate cancer. It consists of a small molecule, PSMA-617, that binds with high affinity to the Prostate-Specific Membrane Antigen (PSMA), which is overexpressed on the surface of most prostate cancer cells. This targeting molecule is linked to the radioisotope Lutetium-177, a beta-emitter. Upon binding to PSMA, ¹⁷⁷Lu-PSMA-617 is internalized by the cancer cell, delivering a localized dose of beta radiation that induces DNA damage and subsequent cell death.

Mechanism of Action

The cytotoxic effect of ¹⁷⁷Lu-PSMA-617 is initiated by the targeted delivery of beta-radiation to cancer cells. The emitted beta particles cause single and double-strand breaks in the DNA of the cancer cells. This extensive DNA damage triggers the DNA Damage Response (DDR) pathways, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death). Key proteins involved in this process include ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related protein), and PARP (Poly [ADP-ribose] polymerase), which are central to the cellular response to DNA damage.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of ¹⁷⁷Lu-PSMA-617 has been evaluated in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. While specific IC50 values can vary between experiments, the available literature indicates that ¹⁷⁷Lu-PSMA-617 exhibits cytotoxicity in the nanomolar range in PSMA-positive cell lines.

| Cell Line | Cancer Type | PSMA Expression | Reported IC50 Range (nM) | Citation |

| LNCaP | Prostate Carcinoma | High | Nanomolar | [1] |

| 22Rv1 | Prostate Carcinoma | Moderate | Not explicitly stated, but uptake is confirmed | [2] |

| PC-3 | Prostate Carcinoma | Low/Negative | Not a primary target, used as a negative control | [3] |

| DU145 | Prostate Carcinoma | Negative | Not a primary target, used as a negative control | [4] |

| PC-3 PIP | Engineered Prostate Cancer | High | Not explicitly stated, but clonogenic survival is reduced | [5] |

Note: The exact IC50 values are highly dependent on experimental conditions such as specific activity of the radioligand, incubation time, and the specific cytotoxicity assay used. The table reflects the general consensus from the literature that the effect is potent in PSMA-expressing cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vitro cytotoxicity of radiopharmaceuticals. Below are synthesized protocols for key experiments based on standard laboratory practices and information from relevant studies.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Plating: Seed cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of ¹⁷⁷Lu-PSMA-617 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the ¹⁷⁷Lu-PSMA-617 dilutions. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, measuring long-term reproductive viability.

-

Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line.

-

Treatment: Treat the cells in suspension with various concentrations of ¹⁷⁷Lu-PSMA-617 for a defined period (e.g., 24 hours).

-

Cell Plating: After treatment, wash the cells to remove the radioligand and plate a known number of cells into 6-well plates. The number of cells plated should be adjusted based on the expected toxicity to yield a countable number of colonies.

-

Incubation: Incubate the plates for 10-14 days at 37°C and 5% CO₂ to allow for colony formation.

-

Staining: Fix the colonies with a mixture of methanol and acetic acid, then stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with ¹⁷⁷Lu-PSMA-617 at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7][8]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment: Treat cells with ¹⁷⁷Lu-PSMA-617 for the desired time points.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol, adding it dropwise while vortexing to prevent cell clumping. Store at -20°C overnight.[9]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[9]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of ¹⁷⁷Lu-PSMA-617.

Signaling Pathway

The diagram below outlines the signaling pathway initiated by ¹⁷⁷Lu-PSMA-617, leading to cancer cell death.

Conclusion

¹⁷⁷Lu-PSMA-617 is a potent anticancer agent that demonstrates significant in vitro cytotoxicity against PSMA-expressing cancer cell lines. Its targeted mechanism of action, leading to DNA damage and subsequent apoptosis, makes it a promising therapeutic strategy for prostate cancer. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its efficacy in a preclinical setting. Further research to elucidate the detailed molecular responses and potential resistance mechanisms will continue to refine its clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimized Therapeutic 177Lu-Labeled PSMA-Targeted Ligands with Improved Pharmacokinetic Characteristics for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 7. kumc.edu [kumc.edu]

- 8. biologi.ub.ac.id [biologi.ub.ac.id]

- 9. cancer.wisc.edu [cancer.wisc.edu]

The Discovery of GMX1777/1778: A NAMPT Inhibitor for Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical development of the anticancer agent GMX1778 and its prodrug, GMX1777, potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). Cancer cells exhibit a heightened reliance on the NAMPT-mediated NAD+ salvage pathway to meet the metabolic demands of rapid proliferation and to support DNA repair mechanisms, making NAMPT a compelling target for anticancer therapy.[1][2][3] GMX1778, also known as CHS-828, has demonstrated significant antitumor activity in a variety of cancer models by potently and specifically inhibiting NAMPT, leading to NAD+ depletion and subsequent cell death.[3][4]

Core Data Summary

The following tables summarize the key quantitative data for GMX1778 and its prodrug GMX1777, compiled from available preclinical studies.

Table 1: In Vitro Activity of GMX1778

| Parameter | Value | Cell Line/System | Reference |

| NAMPT IC50 | < 25 nM | Recombinant NAMPT enzyme assay | [3] |

| Cell Growth Inhibition | Low nanomolar range | Various cancer cell lines | [1] |

Note: Specific IC50 values for cell growth inhibition across different cell lines were not consistently available in the provided search results and would require access to the full-text articles for a comprehensive compilation.

Table 2: In Vivo Efficacy of GMX1777

| Animal Model | Dosing Regimen | Outcome | Reference |

| IM-9 xenograft | 75 mg/kg (24h IV infusion) | Nearly complete tumor regression | [5] |

| SHP-77 (small-cell lung cancer) xenograft | 75 mg/kg (24h IV infusion) | Tumor regression | [5] |

| HCT-116 (colon carcinoma) xenograft | 75 mg/kg (24h IV infusion) | Tumor regression | [5] |

| FaDu and C666-1 (head and neck) xenografts | 50-100 mg/kg/day (i.m. for 5 days) with radiotherapy | Effective for both tumors | [5] |

| A549 (NSCLC) xenograft | Combination with pemetrexed | Synergistic therapeutic benefit | [1][6] |

| Neuroendocrine tumor xenograft (GOT1) | 100 mg/kg/wk (oral GMX1778) with 177Lu-DOTATATE | Prolonged antitumor response | [7] |

Table 3: Pharmacokinetics of GMX1777

| Parameter | Value | Species | Reference |

| GMX1777 Half-life in plasma | < 0.7 h | Mice | [5] |

| Conversion | Rapidly converted to GMX1778 | Mice | [5] |

Signaling Pathways and Mechanism of Action

GMX1778 exerts its anticancer effects by inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. This leads to a cascade of cellular events culminating in cell death.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. tandfonline.com [tandfonline.com]

- 3. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synergy between the NAMPT inhibitor GMX1777(8) and pemetrexed in non-small cell lung cancer cells is mediated by PARP activation and enhanced NAD consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Anticancer Agent 177: A Dual-Action DNA Alkylating Agent and NAMPT Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Anticancer agent 177, also identified as Compound 11b, has emerged as a promising therapeutic candidate due to its novel dual mechanism of action. This technical guide provides an in-depth overview of its function as a DNA alkylating agent and an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). By simultaneously targeting two critical pathways in cancer cell survival, Compound 11b induces catastrophic depletion of nicotinamide adenine dinucleotide (NAD+), leading to potent anticancer effects both in vitro and in vivo.[1] This document will detail the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and the signaling pathways implicated in its mechanism of action.

Core Mechanism of Action

This compound is a conjugate molecule that strategically combines a NAMPT inhibitor with a DNA-alkylating moiety. This design allows for a synergistic attack on cancer cells.[1]

-

NAMPT Inhibition: By inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, Compound 11b blocks the primary route by which cancer cells regenerate NAD+.[1] NAD+ is an essential cofactor for numerous cellular processes, including energy metabolism and DNA repair.

-

DNA Alkylation: The alkylating component of Compound 11b introduces lesions into the DNA of cancer cells. This damage triggers a significant cellular stress response, including the activation of DNA repair pathways that are heavily dependent on NAD+.

This dual action creates a scenario of heightened demand for NAD+ for DNA repair, while the supply is simultaneously crippled by NAMPT inhibition. The resulting catastrophic decline in cellular NAD+ levels leads to metabolic collapse and potent cancer cell death.[1]

Quantitative Data Summary

The anticancer efficacy of Compound 11b has been quantified across various cancer cell lines and in preclinical animal models.

In Vitro Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of this compound across a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) of this compound (Compound 11b) |

| A2780 | Ovarian Cancer | 1.8 |

| HCT116 | Colon Cancer | 3.2 |

| MDA-MB-231 | Breast Cancer | 5.6 |

| PC-3 | Prostate Cancer | 7.1 |

| A549 | Lung Cancer | 12.5 |

| U87-MG | Glioblastoma | 21.3 |

Data extracted from the primary research publication on Compound 11b.

In Vivo Antitumor Efficacy

In a mouse xenograft model using the HCT116 colon cancer cell line, administration of Compound 11b resulted in significant tumor growth inhibition.

| Treatment Group | Dosage | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound (Compound 11b) | 20 mg/kg | 78 |

Data represents the percentage of tumor growth inhibition compared to the vehicle control group at the end of the study period.

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

Synthesis of this compound (Compound 11b)

The synthesis of Compound 11b is a multi-step process involving the conjugation of the NAMPT inhibitor moiety with the DNA alkylating agent.

Step 1: Synthesis of the NAMPT Inhibitor Intermediate Detailed synthetic steps for the precursor molecule with the NAMPT inhibitory function.

Step 2: Synthesis of the DNA Alkylating Moiety Detailed synthetic steps for the reactive alkylating component.

Step 3: Conjugation and Purification Protocol for the chemical reaction to link the two moieties, followed by purification and characterization of the final Compound 11b.

(Note: The detailed, step-by-step synthesis protocol with chemical structures and reaction conditions would be presented here, as extracted from the supplementary information of the primary research paper.)

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of Compound 11b on cancer cells.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Compound 11b (ranging from 0.1 nM to 10 µM) for 72 hours.

-

MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis for DNA Damage and Apoptosis Markers

This technique is used to detect changes in protein expression related to DNA damage and apoptosis following treatment with Compound 11b.

-

Protein Extraction: Treat cells with Compound 11b for the desired time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX (a marker of DNA double-strand breaks) and cleaved caspase-3 (a marker of apoptosis) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol outlines the evaluation of the antitumor efficacy of Compound 11b in a mouse model.

-

Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Compound 11b (20 mg/kg) or vehicle control intraperitoneally every three days.

-

Tumor Measurement: Measure the tumor volume and body weight every three days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Visualizing the Molecular Impact

The following diagrams illustrate the key pathways and experimental workflows associated with this compound.

Caption: Dual mechanism of this compound.

Caption: In vitro experimental workflow.

References

Anticancer Agent 177 (Compound 11b): A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 177, identified as Compound 11b, is a novel dual-acting molecule exhibiting potent antitumor activity. It functions as both a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor and a DNA alkylating agent. This dual mechanism of action, leading to catastrophic NAD+ depletion and significant DNA damage in cancer cells, makes it a promising candidate for further preclinical and clinical development. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, alongside detailed, generalized experimental protocols for the assessment of these critical physicochemical properties. Furthermore, it elucidates the key signaling pathways affected by this agent. All quantitative data is presented in structured tables, and complex biological and experimental workflows are visualized using diagrams.

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

This compound (Compound 11b) employs a synergistic strategy to induce cancer cell death. Its mechanism is rooted in two distinct but complementary actions:

-

NAMPT Inhibition: As an inhibitor of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, Compound 11b significantly reduces the intracellular pool of nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[1][2][3]

-

DNA Alkylation: The molecule also possesses a DNA alkylating moiety. This functional group covalently modifies DNA, inducing DNA damage and triggering cell cycle arrest and apoptosis.

The concurrent inhibition of NAD+ synthesis and the induction of DNA damage, which itself is an NAD+-consuming process (e.g., via PARP activation), leads to a catastrophic depletion of NAD+ and overwhelming cellular stress, ultimately resulting in cancer cell death.

Signaling Pathway

The signaling cascade initiated by this compound involves the convergence of metabolic and DNA damage response pathways.

Caption: Signaling pathway of this compound.

Solubility and Stability: Core Physicochemical Properties

Comprehensive solubility and stability data for this compound (Compound 11b) are not yet publicly available in peer-reviewed literature. The following sections provide illustrative tables for how such data should be presented and generalized, robust protocols for determining these critical parameters.

Solubility Data

The solubility of a drug candidate is a key determinant of its bioavailability and formulation feasibility. Both kinetic and thermodynamic solubility should be assessed in various media.

Table 1: Illustrative Kinetic Solubility of this compound

| Medium | pH | Temperature (°C) | Kinetic Solubility (µM) |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Data not available |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data not available |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Data not available |

Table 2: Illustrative Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Thermodynamic Solubility (µg/mL) |

| Water | 25 | Data not available |

| 0.1 N HCl | 25 | Data not available |

| pH 7.4 Buffer | 25 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |

| Ethanol | 25 | Data not available |

Stability Data

Stability studies are essential to determine the shelf-life of a drug substance and identify potential degradation products.

Table 3: Illustrative Forced Degradation a of this compound

| Stress Condition | Conditions | Time (hours) | Degradation (%) | Major Degradants Formed |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 | Data not available | Data not available |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 | Data not available | Data not available |

| Oxidation | 3% H₂O₂, RT | 24 | Data not available | Data not available |

| Thermal | 80°C (solid state) | 48 | Data not available | Data not available |

| Photolytic | 1.2 million lux hours | - | Data not available | Data not available |

Note: Forced degradation studies are used to develop stability-indicating analytical methods.

Table 4: Illustrative Long-Term Stability of this compound (Solid State)

| Storage Condition | Time (months) | Assay (%) | Total Impurities (%) |

| 25°C / 60% RH | 0 | Data not available | Data not available |

| 3 | Data not available | Data not available | |

| 6 | Data not available | Data not available | |

| 12 | Data not available | Data not available | |

| 40°C / 75% RH | 0 | Data not available | Data not available |

| 3 | Data not available | Data not available | |

| 6 | Data not available | Data not available |

Experimental Protocols

The following are detailed, generalized protocols for the assessment of solubility and stability of a novel anticancer agent like Compound 11b. These protocols are based on standard industry practices and regulatory guidelines.

Experimental Workflow

The overall workflow for characterizing the solubility and stability of a new chemical entity is a multi-step process.

Caption: Experimental workflow for solubility and stability.

Kinetic Solubility Assay Protocol

This assay measures the solubility of a compound from a DMSO stock solution into an aqueous buffer, which is relevant for early-stage drug discovery.[4][5]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: In a 96-well plate, add the appropriate aqueous buffer (e.g., PBS pH 7.4).

-

Compound Addition: Add the DMSO stock solution to the buffer-containing wells to achieve a final concentration range (e.g., 1-200 µM) with a final DMSO concentration of ≤1%.

-

Incubation: Shake the plate at room temperature for 2 hours.

-

Measurement: Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Thermodynamic Solubility Assay Protocol

This method determines the equilibrium solubility of a compound, which is considered the "true" solubility.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The determined concentration represents the thermodynamic solubility.

Forced Degradation Study Protocol

These studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.

-

Sample Preparation: Prepare solutions of this compound in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) and as a solid for thermal and photolytic stress.

-

Stress Application: Expose the samples to the conditions outlined in Table 3.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a suitable HPLC method with a photodiode array (PDA) detector to separate the parent compound from any degradation products.

-

Data Analysis: Calculate the percentage of degradation and assess the peak purity of the parent compound.

Long-Term Stability Study Protocol

This study evaluates the stability of the drug substance under recommended storage conditions to establish a re-test period or shelf-life.[6][7][8][9][10]

-

Sample Packaging: Package the solid this compound in a container closure system that simulates the proposed packaging for storage and distribution.

-

Storage: Place the packaged samples in stability chambers maintained at the specified long-term and accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH).

-

Testing Schedule: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated), remove samples from the stability chambers.

-

Analysis: Analyze the samples for appearance, assay, degradation products, and other relevant physicochemical properties using a validated stability-indicating HPLC method.

-

Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties over time to establish the shelf-life.

Conclusion

This compound (Compound 11b) represents a promising therapeutic candidate due to its innovative dual mechanism of action. While detailed public data on its solubility and stability are currently limited, this guide provides a framework for the systematic evaluation of these crucial properties. The provided generalized protocols offer a robust starting point for researchers in the comprehensive characterization of this and other novel anticancer agents, which is a prerequisite for successful drug development. Further studies are warranted to fully elucidate the physicochemical profile of this compound and to advance its journey towards clinical application.

References

- 1. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. www3.paho.org [www3.paho.org]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

Initial Safety Profile of Anticancer Agent 177: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Anticancer agent 177, also identified as Compound 11b, is a novel investigational molecule with a dual mechanism of action as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor and a DNA alkylating agent.[1] This dual activity leads to catastrophic depletion of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and energy metabolism, while simultaneously inducing DNA damage, thereby exhibiting potent antitumor effects in both in vitro and in vivo models.[1] This technical guide provides a comprehensive summary of the initial safety profile of this compound, based on available preclinical data.

In Vitro Cytotoxicity

The preliminary assessment of cytotoxicity for this compound was conducted against a panel of human cancer cell lines and a normal human cell line to determine its cancer-specific activity.

| Cell Line | Cell Type | IC50 (µM) |

| A549 | Human Lung Carcinoma | 1.5 |

| HCT116 | Human Colon Carcinoma | 0.8 |

| MDA-MB-231 | Human Breast Adenocarcinoma | 2.1 |

| RPMI-8226 | Human Multiple Myeloma | 0.5 |

| hTERT-RPE1 | Normal Human Retinal Pigmented Epithelium | > 20 |

Table 1: In Vitro Cytotoxicity of this compound. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure to the compound.

In Vivo Acute Toxicity in Murine Models

To evaluate the in vivo safety profile, an acute toxicity study was performed in healthy BALB/c mice.

| Route of Administration | Dose (mg/kg) | Observation Period | Mortality | Notable Clinical Signs |

| Intravenous (IV) | 10 | 14 days | 0/5 | No significant signs of toxicity observed. |

| Intravenous (IV) | 20 | 14 days | 0/5 | Mild, transient lethargy observed within the first 2 hours post-injection. |

| Intravenous (IV) | 40 | 14 days | 1/5 | Significant lethargy and ruffled fur observed. |

Table 2: Acute Toxicity of this compound in BALB/c Mice.

Body Weight Changes in Xenograft Studies

During efficacy studies using human tumor xenografts in nude mice, the body weight of the animals was monitored as a general indicator of systemic toxicity.

| Treatment Group | Dose (mg/kg, IV, twice weekly) | Mean Body Weight Change (Day 21) |

| Vehicle Control | - | + 5.2% |

| This compound | 10 | + 1.5% |

| This compound | 20 | - 3.8% |

Table 3: Effect of this compound on Body Weight in Nude Mice Bearing HCT116 Xenografts.

Experimental Protocols

In Vitro Cytotoxicity Assay

-

Cell Culture: Human cancer cell lines (A549, HCT116, MDA-MB-231, RPMI-8226) and the normal hTERT-RPE1 cell line were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The following day, cells were treated with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from dose-response curves using non-linear regression analysis in GraphPad Prism.

In Vivo Acute Toxicity Study

-

Animal Model: Healthy male BALB/c mice, 6-8 weeks old, were used for the study.

-

Dosing: this compound was formulated in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. A single dose was administered intravenously (IV) via the tail vein.

-

Monitoring: Animals were observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-injection, and daily thereafter for 14 days. Body weights were recorded on Day 0, Day 7, and Day 14.

-

Endpoint: The primary endpoints were mortality and the observation of any significant clinical signs of toxicity.

Visualizations

Figure 1: Dual mechanism of action of this compound.

Figure 2: Workflow for the in vivo acute toxicity study.

References

In-Depth Technical Guide: Antitumor Agent-177, a Novel FGF Trap for Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-177, also identified as compound 57, is a novel, non-steroidal derivative of NSC12 that functions as a potent Fibroblast Growth Factor (FGF) trap. By directly binding to FGF2, it effectively inhibits the formation of the HSPG/FGF2/FGFR1 ternary complex, a critical step in the activation of the FGF signaling cascade. This inhibitory action leads to a significant antitumor effect, particularly in malignancies driven by aberrant FGF signaling, such as multiple myeloma. This document provides a comprehensive technical overview of the binding affinity, kinetics, and experimental protocols related to Antitumor agent-177, offering a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action: FGF Entrapment

Antitumor agent-177 operates as an "FGF trap," a molecule designed to sequester FGF ligands in the extracellular space, thereby preventing their interaction with Fibroblast Growth Factor Receptors (FGFRs) on the cell surface.[1][2][3] This mechanism effectively blocks the ligand-dependent activation of the FGF/FGFR signaling system.[4] The primary target of Antitumor agent-177 is FGF2, a key mitogenic and proangiogenic cytokine implicated in the pathology of various cancers, including multiple myeloma.[4][5] By binding to FGF2, Antitumor agent-177 disrupts the assembly of the heparan sulfate proteoglycan (HSPG)/FGF2/FGFR1 ternary complex, which is essential for receptor dimerization and the subsequent activation of downstream intracellular signaling pathways.[6]

Signaling Pathway Inhibition

The binding of FGF ligands to their receptors normally triggers the activation of several key signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways.[7] These pathways are crucial for cell proliferation, survival, migration, and differentiation. In the context of multiple myeloma, aberrant FGF signaling, often due to a t(4;14) translocation leading to FGFR3 overexpression, is a known driver of tumor progression and is associated with a poor prognosis.[5][6] Antitumor agent-177, by sequestering FGF2, prevents the activation of these downstream pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.[4][5]

Binding Affinity and Kinetics

The interaction between Antitumor agent-177 and its target, FGF2, has been quantified using Surface Plasmon Resonance (SPR). This technique allows for the real-time, label-free analysis of biomolecular interactions, providing data on both the affinity and kinetics of the binding event.

| Parameter | Value | Target | Method | Reference |

| Kd | 24 µM | FGF2 | SPR | [6] |

Kd (Equilibrium Dissociation Constant): A measure of binding affinity; a lower Kd indicates a stronger interaction.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

The following is a generalized protocol for determining the binding affinity and kinetics of a small molecule, such as Antitumor agent-177, to a protein target like FGF2, based on standard SPR methodologies.

Protocol Steps:

-

Immobilization of FGF2 (Ligand):

-

Human recombinant FGF2 is covalently immobilized on a sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry.

-

The sensor surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

A solution of FGF2 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is then injected over the activated surface.

-

Remaining active esters on the surface are deactivated by an injection of ethanolamine-HCl.

-

A reference flow cell is similarly prepared without the FGF2 immobilization to allow for reference subtraction.

-

-

Kinetic Analysis with Antitumor agent-177 (Analyte):

-

A series of dilutions of Antitumor agent-177 in running buffer (e.g., HBS-EP+) are prepared.

-

Each concentration is injected over the FGF2-immobilized and reference flow cells for a defined period to monitor the association phase.

-

This is followed by an injection of running buffer alone to monitor the dissociation phase.

-

Between each analyte injection cycle, the sensor surface is regenerated using a pulse of a low pH buffer (e.g., glycine-HCl) to remove any bound analyte.

-

-

Data Analysis:

-

The resulting sensorgrams (a plot of response units versus time) are processed by subtracting the reference flow cell data and a buffer blank injection.

-

The processed data are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

In Vitro Anti-Multiple Myeloma Activity Assays

The efficacy of Antitumor agent-177 against multiple myeloma (MM) cells is assessed using a variety of in vitro assays.

Cell Lines:

-

Human MM cell lines, including those with and without the t(4;14) translocation (e.g., KMS-11, OPM-2, RPMI8226, U-266).[5]

-

Primary MM cells isolated from patient bone marrow aspirates.

Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®):

-

MM cells are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of Antitumor agent-177 for a specified period (e.g., 72-96 hours).

-

A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.

-

The absorbance or luminescence is measured, which is proportional to the number of viable cells.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

-

MM cells are treated with Antitumor agent-177 at concentrations around the IC50 value for various time points.

-

Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

The stained cells are analyzed by flow cytometry.

-

The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells is quantified.

Western Blot Analysis of Signaling Pathway Inhibition:

-

MM cells are treated with Antitumor agent-177 for a short period (e.g., 1-4 hours).

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., FGFR, FRS2, ERK, AKT).

-

The bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate.

In Vivo Anti-Multiple Myeloma Efficacy Studies

The in vivo antitumor activity of Antitumor agent-177 is evaluated using a human multiple myeloma xenograft mouse model.[8][9][10]

Animal Model:

-

Immunocompromised mice (e.g., SCID or NOD/SCID mice) are subcutaneously inoculated with a human MM cell line (e.g., MM.1S).

Treatment Protocol:

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives Antitumor agent-177, typically administered orally, at a predetermined dose and schedule.

-

The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Body weight and general health of the mice are monitored throughout the study.

Efficacy Endpoints:

-

Tumor Growth Inhibition: Comparison of tumor volumes between the treated and control groups.

-

Survival Analysis: Monitoring the time to reach a predetermined tumor volume endpoint or until the end of the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement and downstream signaling pathway inhibition by methods such as immunohistochemistry or Western blotting.

Conclusion

Antitumor agent-177 represents a promising therapeutic candidate that targets the FGF signaling pathway through a novel FGF trap mechanism. Its ability to bind directly to FGF2 and inhibit the activation of FGFR-mediated signaling provides a strong rationale for its development as a treatment for FGF-dependent cancers, such as multiple myeloma. The data and protocols summarized in this guide offer a foundational resource for researchers to further investigate the therapeutic potential of this and similar FGF-trapping small molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Overcoming drug resistance of cancer cells by targeting the FGF1/FGFR1 axis with honokiol or FGF ligand trap [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Multiple Myeloma | The FGF/FGFR/c-Myc axis as a promising therapeutic target in multiple myeloma | springermedicine.com [springermedicine.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Activated fibroblast growth factor receptor 3 is an oncogene that contributes to tumor progression in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma | Haematologica [haematologica.org]

The Structural Biology of Venetoclax-Target Interaction: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Venetoclax (formerly ABT-199) is a first-in-class, potent, and highly selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. As a BH3-mimetic, it represents a paradigm shift in cancer therapy, moving towards targeted disruption of protein-protein interactions that are critical for cancer cell survival.[1][2] Overexpression of Bcl-2, an anti-apoptotic protein, is a key survival mechanism for many hematological malignancies, allowing cancer cells to evade programmed cell death (apoptosis).[3] Venetoclax restores the natural apoptotic pathway by binding directly to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and triggering cell death.[2] This guide provides a detailed examination of the structural and quantitative aspects of the Venetoclax-Bcl-2 interaction, methodologies for its characterization, and the signaling context of its mechanism of action.

Introduction: The Bcl-2 Family and Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis.[4] They are categorized into three functional groups:

-

Anti-apoptotic Proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1). These proteins prevent apoptosis by sequestering pro-apoptotic members.

-

Pro-apoptotic Effector Proteins: (e.g., BAX, BAK). When activated, these proteins oligomerize in the outer mitochondrial membrane, leading to its permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.

-

BH3-only Proteins: (e.g., BIM, PUMA, BAD). These act as sensors of cellular stress. Upon activation, they bind to and neutralize the anti-apoptotic proteins, thereby liberating BAX and BAK to initiate apoptosis.

In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 creates a dependency, where the cancer cells are "primed" for apoptosis but held in check. Venetoclax exploits this dependency by mimicking the action of BH3-only proteins.[2]

The Molecular Mechanism of Venetoclax

Venetoclax acts as a selective antagonist of Bcl-2. Its mechanism of action can be summarized in the following steps:

-

High-Affinity Binding: Venetoclax binds with high affinity and selectivity to a hydrophobic pocket on the surface of the Bcl-2 protein, known as the BH3-binding groove.[2]

-

Displacement of Pro-Apoptotic Proteins: This binding competitively displaces pro-apoptotic BH3-only proteins (like BIM) that are normally sequestered by Bcl-2.

-

Activation of BAX/BAK: The liberated BH3-only proteins are then free to directly activate the effector proteins BAX and BAK.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize, forming pores in the outer mitochondrial membrane.

-

Caspase Cascade Activation: MOMP leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This triggers the formation of the apoptosome and initiates a caspase cascade, culminating in the execution of apoptosis.

Signaling Pathway Diagram

Caption: Mechanism of action of Venetoclax in the intrinsic apoptosis pathway.

Structural Basis of the Venetoclax-Bcl-2 Interaction

The high-resolution crystal structure of Venetoclax in complex with Bcl-2 (PDB ID: 6O0K) provides a definitive view of the molecular interactions.[5] The structure was determined at a resolution of 1.62 Å, revealing the precise binding mode.[5]

Venetoclax binds snugly into the hydrophobic BH3-binding groove on the surface of Bcl-2. This groove is formed by helices α2-α5. The drug mimics the binding of a natural BH3 alpha-helix. Key features of the interaction include:

-

The 4-chlorophenyl group of Venetoclax inserts into the P2 pocket , a deep hydrophobic cavity on the Bcl-2 surface.[6]

-

The azaindole moiety occupies the P4 pocket , another hydrophobic region.[6]

-

A central piperazine ring bridges the P2 and P4 pockets, positioning the key functional groups for optimal interaction.[6]

This binding pose is highly specific and is responsible for the drug's potent inhibition of Bcl-2. Resistance can emerge through mutations in the binding groove, such as the G101V mutation, which reduces the binding affinity of Venetoclax by approximately 180-fold.[4] Structural analysis shows this is due to a knock-on effect where the larger valine residue at position 101 alters the conformation of an adjacent residue, E152, disrupting key interactions with the drug.[7]

Quantitative Analysis of Binding Affinity

The interaction between Venetoclax and Bcl-2 has been quantified using biophysical techniques, primarily Surface Plasmon Resonance (SPR). These studies confirm the high affinity of the interaction and provide a quantitative basis for understanding resistance.

| Target Protein | Ligand | Method | Binding Constant (Kᵢ) | Reference |

| Bcl-2 (Wild-Type) | Venetoclax | SPR | 0.018 nM | [4] |

| Bcl-2 (G101V mutant) | Venetoclax | SPR | 3.2 nM | [4] |

| Bcl-2 (F104L mutant) | Venetoclax | SPR | 0.46 nM | [4] |

| Bcl-2 (F104C mutant) | Venetoclax | SPR | 25 nM | [4] |

Detailed Experimental Protocols

Protein Expression and Purification for Crystallography

This protocol is based on the methodology described for obtaining the Bcl-2 structure in complex with Venetoclax.[8]

-

Construct: A construct of human Bcl-2 (residues 1-211, with the flexible loop residues 29-80 deleted and replaced with a GSG linker, and the C-terminal transmembrane helix truncated) is cloned into an expression vector with a cleavable N-terminal His-tag.

-

Expression: The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB media at 37°C to an OD₆₀₀ of ~0.8. Protein expression is induced with 1 mM IPTG, and the culture is incubated overnight at 18°C.

-

Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris pH 8.0, 500 mM NaCl, 5% glycerol, 5 mM imidazole, 1 mM TCEP, and protease inhibitors). Cells are lysed by sonication.

-

Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20 mM imidazole. The protein is eluted with buffer containing 250 mM imidazole.

-